molecular formula C6H10N2O3 B2646897 4-(2-Nitroethenyl)morpholine CAS No. 18169-20-5

4-(2-Nitroethenyl)morpholine

Cat. No.: B2646897
CAS No.: 18169-20-5
M. Wt: 158.157
InChI Key: RMFYRMWFMLPCQK-UHFFFAOYSA-N
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Description

4-(2-Nitroethenyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitroethenyl)morpholine typically involves the reaction of morpholine with nitroethene under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of morpholine to nitroethene, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where morpholine and nitroethene are reacted under controlled temperatures and pressures. The reaction mixture is then subjected to distillation and crystallization processes to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitroethenyl)morpholine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitroethenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-(2-Aminoethenyl)morpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Nitroethenyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Nitroethenyl)morpholine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    4-(2-Nitrophenyl)morpholine: Similar structure but with a phenyl group instead of an ethenyl group.

    4-(2-Aminoethenyl)morpholine: The reduced form of 4-(2-Nitroethenyl)morpholine.

    Morpholine: The parent compound without any substituents.

Uniqueness: this compound is unique due to the presence of both a nitro group and an ethenyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-[(E)-2-nitroethenyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-8(10)2-1-7-3-5-11-6-4-7/h1-2H,3-6H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFYRMWFMLPCQK-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101419-83-4
Record name 4-[(E)-2-nitroethenyl]morpholine
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